6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione
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Overview
Description
6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives This compound is characterized by the presence of an azepane ring, a methyl group, and a benzo[de]isoquinoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate benzo[de]isoquinoline precursor with an azepane derivative under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azepane ring and methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(Azepan-1-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)benzo[de]isoquinoline-1,3-dione
- 6-(Azepan-1-yl)-2-(8-methylquinolin-5-yl)benzo[de]isoquinoline-1,3-dione
Uniqueness
Compared to similar compounds, 6-(Azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione is unique due to its specific structural features, such as the presence of a methyl group and the azepane ring.
Properties
IUPAC Name |
6-(azepan-1-yl)-2-methylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-20-18(22)14-8-6-7-13-16(21-11-4-2-3-5-12-21)10-9-15(17(13)14)19(20)23/h6-10H,2-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHUVXBCEPANOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)N4CCCCCC4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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